molecular formula C26H26N2O7S B11575785 Methyl 4-[({2-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}carbonyl)amino]benzoate

Methyl 4-[({2-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}carbonyl)amino]benzoate

Cat. No.: B11575785
M. Wt: 510.6 g/mol
InChI Key: FHNAEWLRCLGCMD-UHFFFAOYSA-N
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Description

Methyl 4-[2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amido]benzoate is a complex organic compound with a unique structure that combines a benzoate ester, a tetrahydroisoquinoline, and a dimethoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amido]benzoate typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the Dimethoxybenzenesulfonyl Group: This step involves the sulfonylation of the tetrahydroisoquinoline core using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base.

    Amidation Reaction: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with methyl 4-aminobenzoate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate ester or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amido]benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonylated tetrahydroisoquinolines have shown promise.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 4-[2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The tetrahydroisoquinoline core may also play a role in binding to specific targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amido]benzoate is unique due to its combination of a benzoate ester, a tetrahydroisoquinoline, and a dimethoxybenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H26N2O7S

Molecular Weight

510.6 g/mol

IUPAC Name

methyl 4-[[2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]benzoate

InChI

InChI=1S/C26H26N2O7S/c1-33-23-13-12-21(15-24(23)34-2)36(31,32)28-16-19-7-5-4-6-18(19)14-22(28)25(29)27-20-10-8-17(9-11-20)26(30)35-3/h4-13,15,22H,14,16H2,1-3H3,(H,27,29)

InChI Key

FHNAEWLRCLGCMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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